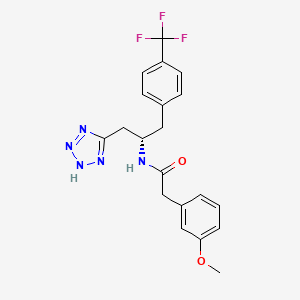
(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TUG-2304 is a synthetic organic compound known for its role as a free fatty acid receptor 2 (FFA2) antagonist.
Preparation Methods
The synthesis of TUG-2304 involves bioisosteric replacement of the carboxylic acid group of the established FFA2 antagonist CATPB. The synthetic route includes several steps, starting with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations .
Chemical Reactions Analysis
TUG-2304 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
TUG-2304 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of FFA2 antagonists.
Biology: It helps in understanding the role of FFA2 in various biological processes, including inflammation and metabolism.
Medicine: It is being investigated for its potential therapeutic applications in treating metabolic and inflammatory diseases.
Industry: It may have applications in the development of new drugs targeting FFA2 .
Mechanism of Action
TUG-2304 exerts its effects by antagonizing the free fatty acid receptor 2 (FFA2). This receptor is involved in mediating the effects of short-chain fatty acids, which play a role in various metabolic and inflammatory processes. By inhibiting FFA2, TUG-2304 can modulate these processes, potentially leading to therapeutic benefits in conditions like inflammation and metabolic diseases .
Comparison with Similar Compounds
TUG-2304 is unique compared to other FFA2 antagonists due to its high potency and favorable physicochemical and pharmacokinetic properties. Similar compounds include:
CATPB: An established FFA2 antagonist with a different chemical structure.
Other FFA2 antagonists: Various compounds with similar mechanisms of action but differing in potency and pharmacokinetic profiles
TUG-2304 stands out due to its ability to completely inhibit propionate-induced neutrophil migration and respiratory burst, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H20F3N5O2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2S)-1-(2H-tetrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C20H20F3N5O2/c1-30-17-4-2-3-14(10-17)11-19(29)24-16(12-18-25-27-28-26-18)9-13-5-7-15(8-6-13)20(21,22)23/h2-8,10,16H,9,11-12H2,1H3,(H,24,29)(H,25,26,27,28)/t16-/m0/s1 |
InChI Key |
AFMDUVFVMUUFKZ-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3 |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















